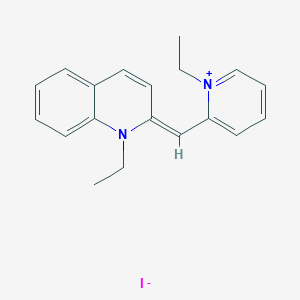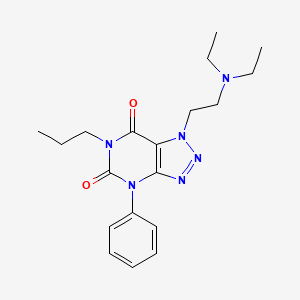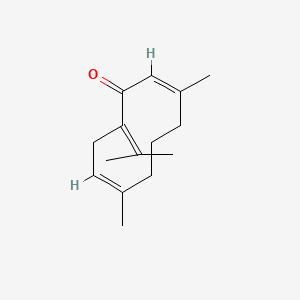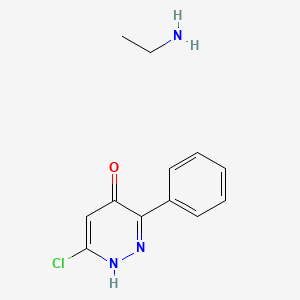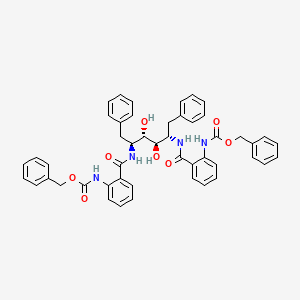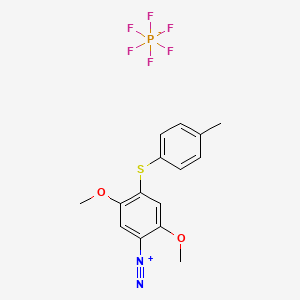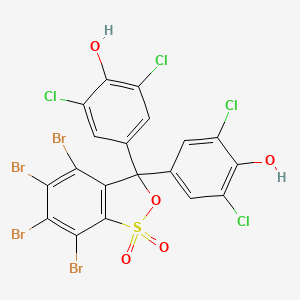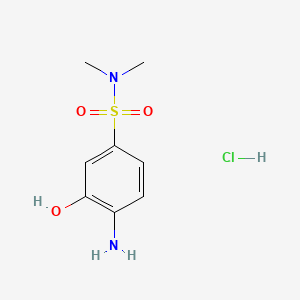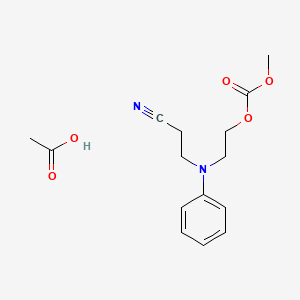![molecular formula C22H20BrNO B12693819 (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone CAS No. 140620-49-1](/img/structure/B12693819.png)
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ro-44-2103: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is a synthetic compound with unique properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ro-44-2103 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Initial Reaction: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form intermediate compounds.
Purification: The intermediates are purified using techniques such as recrystallization or chromatography.
Final Synthesis: The purified intermediates undergo further reactions, including oxidation or reduction, to form the final compound, Ro-44-2103.
Industrial Production Methods: Industrial production of Ro-44-2103 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve continuous flow reactors and automated systems to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Ro-44-2103 undergoes various chemical reactions, including:
Oxidation: Ro-44-2103 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ro-44-2103 can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ro-44-2103 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ro-44-2103 involves its interaction with specific molecular targets and pathways:
Molecular Targets: Ro-44-2103 binds to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K pathways, influencing cell proliferation, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Ro-44-2103 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like Ro-44-2102 and Ro-44-2104 share structural similarities with Ro-44-2103.
Uniqueness: Ro-44-2103 may exhibit higher potency, selectivity, or stability compared to its analogs, making it more suitable for specific applications.
Propiedades
Número CAS |
140620-49-1 |
|---|---|
Fórmula molecular |
C22H20BrNO |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[4-[4-[(dimethylamino)methyl]phenyl]phenyl]methanone |
InChI |
InChI=1S/C22H20BrNO/c1-24(2)15-16-3-5-17(6-4-16)18-7-9-19(10-8-18)22(25)20-11-13-21(23)14-12-20/h3-14H,15H2,1-2H3 |
Clave InChI |
NPAPCTREASFGKZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


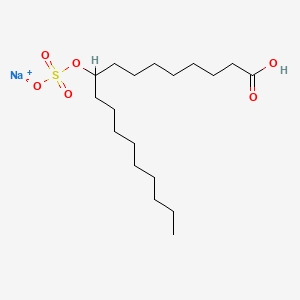
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
